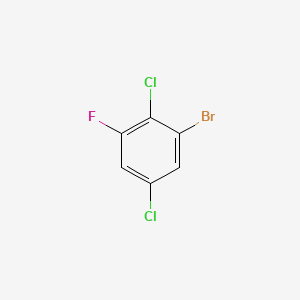

![molecular formula C7H6N2S B1268604 2-Methyl-[1,3]thiazolo[4,5-c]pyridin CAS No. 89786-57-2](/img/structure/B1268604.png)

2-Methyl-[1,3]thiazolo[4,5-c]pyridin

Übersicht

Beschreibung

2-Methyl-[1,3]thiazolo[4,5-c]pyridine is part of the thiazolopyridine family, which is a group of heterocyclic compounds characterized by a pyridine ring fused to a thiazole ring. These compounds are of interest due to their diverse chemical properties and potential applications in various fields, excluding drug usage and side effects.

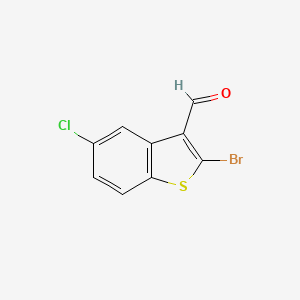

Synthesis Analysis

The synthesis of thiazolopyridine derivatives involves condensation reactions and cyclocondensations. For example, compounds can be synthesized via cyclocondensation of thiazolinone with benzaldehydes followed by reactions with malononitrile or dimethylformamide-dimethylacetal to yield various thiazolopyridine derivatives (Lamphon et al., 2004). Additionally, thiazolo[3,2-a]pyrimidines can be synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate (Kulakov et al., 2009).

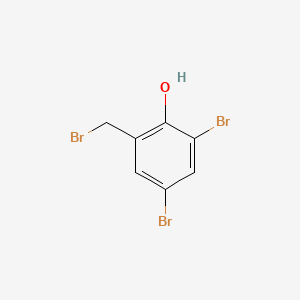

Molecular Structure Analysis

The molecular structure of these compounds can be analyzed through X-ray crystallography, showing various conformations and intermolecular interactions. For instance, the crystal structure of N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide reveals intermolecular hydrogen bonds and π–π stacking interactions (Akkurt et al., 2011).

Chemical Reactions and Properties

Thiazolopyridines undergo various chemical reactions, forming different derivatives. For instance, thiazolo[3,2-a]pyridine derivatives can be synthesized through condensation reactions, exhibiting diverse chemical behaviors depending on the functional groups involved (El‐Emary et al., 2005).

Physical Properties Analysis

The physical properties of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine derivatives, such as melting points, solubility, and crystalline structure, can be derived from their synthesis and structural data. These properties are influenced by the substitution pattern on the thiazolopyridine core and the interactions in the crystalline state.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, are defined by the thiazolopyridine core and substituents. For example, electron-donating or withdrawing groups on the thiazolopyridine ring can significantly affect its electron density and, consequently, its chemical behavior.

For further scientific insights, you can refer to these studies:

- (Lamphon et al., 2004)

- (Kulakov et al., 2009)

- (Akkurt et al., 2011)

- (El‐Emary et al., 2005).

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Pharmakologie

2-Methyl-[1,3]thiazolo[4,5-c]pyridin: Derivate wurden ausgiebig auf ihr Potenzial in der medizinischen Chemie untersucht. Sie zeigen eine Reihe von biologischen Aktivitäten, darunter Antitumor-, antibakterielle und entzündungshemmende Eigenschaften . Diese Verbindungen können modifiziert werden, um Wechselwirkungen mit biologischen Zielstrukturen zu optimieren, was sie zu vielversprechenden Gerüsten für die Entwicklung neuer Medikamente macht.

Landwirtschaft

Im Agrarsektor haben sich Thiazolo[4,5-c]pyridin-Derivate als mikrobizide und krebshemmende Mittel bewährt . Sie könnten zur Entwicklung neuer Pestizide oder Behandlungen für Pflanzenkrankheiten eingesetzt werden und so zum Pflanzenschutz und zur Steigerung der Erträge beitragen.

Materialwissenschaften

Der strukturelle Baustein des Thiazolo[4,5-c]pyridins wird in der Materialwissenschaft aufgrund seiner elektronischen Eigenschaften untersucht. Es wurde festgestellt, dass diese Verbindungen aufgrund ihrer hohen oxidativen Stabilität und ihrer planaren Struktur zur Entwicklung organischer Elektronik eingesetzt werden können, was eine effiziente intermolekulare π–π-Überlappung ermöglicht .

Umweltwissenschaften

Die Forschung in den Umweltwissenschaften hat die chemischen Eigenschaften von Thiazolo[4,5-c]pyridin-Derivaten für die Sanierung der Umwelt genutzt. Ihre hohe Reaktivität gegenüber verschiedenen elektrophilen Reagenzien macht sie für den Einsatz in Prozessen wie der Abbau von Schadstoffen geeignet .

Analytische Chemie

In der analytischen Chemie werden Thiazolo[4,5-c]pyridin-Verbindungen aufgrund ihrer Reaktivität in der Synthese eingesetzt. Sie dienen als wichtige Zwischenprodukte bei der Bildung komplexer Moleküle und werden bei der Entwicklung neuer analytischer Methoden eingesetzt .

Biochemie

Der Bereich der Biochemie profitiert von Thiazolo[4,5-c]pyridin-Derivaten bei der Untersuchung der Hemmung von Enzymen und der Rezeptor-Ligand-Wechselwirkungen. Sie werden verwendet, um biochemische Pfade zu verstehen und Inhibitoren für Enzyme zu entwickeln, die an Krankheitsprozessen beteiligt sind .

Wirkmechanismus

Target of Action

2-Methyl-[1,3]thiazolo[4,5-c]pyridine is a derivative of thiazolopyridines, which are known to interact with a wide range of receptor targets . Thiazolopyridines are biologically relevant purine bioisosteres . They have been reported to possess a broad spectrum of pharmacological activities .

Mode of Action

Thiazolopyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, as well as their ability to interact with a wider range of receptor targets may become the factors of crucial importance .

Biochemical Pathways

Thiazolopyridines have been reported to possess a broad spectrum of pharmacological activities . This suggests that they may affect multiple biochemical pathways.

Result of Action

Thiazolopyridines, the class of compounds to which 2-Methyl-[1,3]thiazolo[4,5-c]pyridine belongs, have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . This suggests that the molecular and cellular effects of 2-Methyl-[1,3]thiazolo[4,5-c]pyridine’s action could be diverse and significant.

Zukünftige Richtungen

Compounds with the thiazolo[4,5-c]pyridine structure, like “2-Methyl-[1,3]thiazolo[4,5-c]pyridine”, have potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . Therefore, future research may focus on exploring their potential medicinal uses and developing new synthetic methods .

Eigenschaften

IUPAC Name |

2-methyl-[1,3]thiazolo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-5-9-6-4-8-3-2-7(6)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODDSQSDFALFLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304249 | |

| Record name | 2-Methylthiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89786-57-2 | |

| Record name | 2-Methylthiazolo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89786-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-[1,3]thiazolo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine](/img/structure/B1268527.png)

![Ethyl 2-cyano-3-[(4-ethylphenyl)amino]prop-2-enoate](/img/structure/B1268531.png)

![5-Bromobenzo[B]thiophene-3-carboxylic acid](/img/structure/B1268535.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)